An In-depth Technical Guide to 1,4-Dioxane
An In-depth Technical Guide to 1,4-Dioxane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 1,4-Dioxane.
Chemical Identity and Structure
1,4-Dioxane is a heterocyclic organic compound, classified as an ether.[1] Its chemical formula is C₄H₈O₂ .[2][3] The molecule consists of a six-membered ring containing four carbon atoms and two oxygen atoms at opposite (1 and 4) positions.[4] While other isomers like 1,2- and 1,3-dioxane (B1201747) exist, 1,4-Dioxane is the most commonly encountered.[1] The structure is conformationally flexible, interconverting between chair and boat conformations.[1]
Below is a diagram illustrating the chemical structure of 1,4-Dioxane.
Physicochemical Properties
1,4-Dioxane is a colorless liquid with a faint, sweet odor similar to diethyl ether.[1] It is fully miscible with water and most organic solvents, a property that influences its environmental mobility and makes it a versatile solvent.[1][4][5] The compound is susceptible to autooxidation, especially on prolonged exposure to light or air, which can form explosive peroxides.[4][5]
Table 1: Physical and Chemical Properties of 1,4-Dioxane
| Property | Value | Reference |
| Molecular Weight | 88.11 g/mol | [3][6] |
| Density | 1.033 g/mL | [1] |
| Melting Point | 11.8 °C (53.2 °F) | [1][6] |
| Boiling Point | 101.1 °C (214.0 °F) | [1][6] |
| Flash Point | 12 °C (54 °F) | [4] |
| Vapor Pressure | 27 mmHg at 20 °C | [4] |
| Vapor Density | 3.0 (air = 1) | [4] |
| Water Solubility | Miscible | [1][5] |
| Log Kₒw (Octanol-Water Partition Coefficient) | -0.27 | [7] |
Synthesis of 1,4-Dioxane
The primary industrial production method for 1,4-Dioxane is the acid-catalyzed dehydration of diethylene glycol.[1][8] This process involves heating diethylene glycol with an acid catalyst, such as sulfuric acid, to induce ring closure.[8] Another common synthesis route is the dimerization of ethylene (B1197577) oxide (oxirane) over a catalyst.[8][9]
The diagram below illustrates a generalized synthesis pathway for 1,4-Dioxane from diethylene glycol.
Experimental Protocol: Synthesis from Diethylene Glycol [8]
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Reaction Setup: A closed reaction vessel is charged with diethylene glycol and an acid catalyst (e.g., ~5% sulfuric acid).
-
Heating: The mixture is heated to a temperature range of 130-200 °C under controlled pressure (from partial vacuum to slight pressure).
-
Distillation: The raw 1,4-Dioxane product forms an azeotrope with water, which is continuously vaporized and removed from the reaction vessel via distillation.
-
Purification: The collected vapors are passed through an acid trap to neutralize the catalyst and then through distillation columns to remove water and other by-products like acetaldehyde (B116499) and crotonaldehyde, yielding a product with >99.9% purity.
Analytical and Experimental Protocols
The detection and quantification of 1,4-Dioxane, particularly in aqueous samples, present challenges due to its high water solubility and poor purge efficiency.[10][11] Several analytical methods have been developed to achieve low detection limits.
Common Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for identifying and quantifying 1,4-Dioxane in various matrices.[11]
-
EPA Method 8260 (Volatile Organic Compounds): Often used for higher concentrations due to the compound's poor purge efficiency.[10] Modifications using Selected Ion Monitoring (SIM) can increase sensitivity.[10][12]
-
EPA Method 8270 (Semivolatile Organic Compounds): This extraction-based method can achieve lower reporting limits than Method 8260 but can be subject to analyte loss during sample preparation. The use of SIM and isotope dilution with a labeled standard like 1,4-dioxane-d8 (B96032) is recommended to improve accuracy and recovery.[10][13]
-
EPA Method 522: A specific drinking water method designed for low-level analysis of 1,4-Dioxane, it is not subject to the purge and extraction issues of the other methods.[10]
Spectroscopic Characterization:
-
¹H NMR: Due to the high symmetry of the molecule, all eight protons are equivalent, resulting in a single sharp peak in the ¹H NMR spectrum at approximately 3.7 ppm.[14]
-
¹³C NMR: The ¹³C NMR spectrum shows a single signal at around 67 ppm, corresponding to the four equivalent carbon atoms.[15][16]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-H stretching vibrations around 2850-3000 cm⁻¹ and prominent C-O-C stretching bands.[16][17]
The following workflow illustrates a typical process for the analysis of 1,4-Dioxane in a water sample.
Experimental Protocol: GC-MS Analysis of Water Samples (Based on EPA Method 8270 with Isotope Dilution)
-
Sample Collection: Collect water samples in appropriate containers.
-
Isotope Spiking: A known quantity of a labeled internal standard, such as 1,4-dioxane-d8, is added to the sample.[10][13] This allows for correction of analyte loss during preparation and analysis.
-
Extraction: The sample is extracted using a suitable solvent (e.g., methylene (B1212753) chloride) via liquid-liquid extraction or passed through a solid-phase extraction (SPE) cartridge to isolate the 1,4-Dioxane.
-
Concentration: The solvent extract may be concentrated to increase the analyte concentration.
-
GC-MS Analysis: The final extract is injected into a gas chromatograph coupled with a mass spectrometer. The GC separates 1,4-Dioxane from other compounds, and the MS, operating in Selected Ion Monitoring (SIM) mode, provides sensitive and specific detection.
-
Quantification: The concentration of 1,4-Dioxane is determined by comparing its response factor to that of the known concentration of the spiked internal standard (isotope dilution method).[10] This corrects for recovery inefficiencies and matrix effects, providing more accurate and precise results.[13]
References
- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 2. 1,4-Dioxane [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. 1,4-Dioxane CAS#: 123-91-1 [m.chemicalbook.com]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 10. ddmsinc.com [ddmsinc.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sgsgalson.com [sgsgalson.com]
- 13. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 14. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. 1,4-Dioxane(123-91-1) 13C NMR [m.chemicalbook.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. The vibrational spectrum of 1,4-dioxane in aqueous solution – theory and experiment - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ01198E [pubs.rsc.org]
